N-[4-(Methylthio)benzyl]ethanamine hydrochloride can be derived from various synthetic pathways involving starting materials such as 4-(methylthio)benzyl chloride and alkali metal cyanides. Its classification falls under the broader category of amines, which are organic compounds containing nitrogen atoms bonded to carbon atoms. This compound is particularly relevant in the field of pharmaceuticals due to its structural similarity to other biologically active molecules.
The synthesis of N-[4-(Methylthio)benzyl]ethanamine hydrochloride typically involves several key steps:
The molecular structure of N-[4-(Methylthio)benzyl]ethanamine hydrochloride can be represented as follows:
The structure features a benzene ring substituted with a methylthio group at one position and an ethanamine chain at another. The presence of the hydrochloride salt form enhances solubility in aqueous solutions, making it more suitable for biological assays.
N-[4-(Methylthio)benzyl]ethanamine hydrochloride can participate in various chemical reactions due to its functional groups:
Research into its specific biological activities is ongoing, focusing on its potential therapeutic applications.
The physical and chemical properties of N-[4-(Methylthio)benzyl]ethanamine hydrochloride include:
These properties make it a versatile compound in both laboratory settings and potential pharmaceutical formulations.
N-[4-(Methylthio)benzyl]ethanamine hydrochloride has several notable applications:
N-[4-(Methylthio)benzyl]ethanamine hydrochloride (CAS 1049773-81-0) belongs to the arylalkylamine subclass of synthetic stimulants structurally derived from the amphetamine scaffold [2] [6]. Its core design aligns with "designer drugs" engineered to mimic controlled substances like MDMA or 4-methylthioamphetamine (4-MTA) while circumventing legal restrictions. The molecule features:
This structure facilitates activity as a monoamine-releasing agent or reuptake inhibitor, primarily targeting serotonin (5-HT) and dopamine pathways, consistent with other empathogenic amphetamines [2] [6].
This compound serves as a direct N-ethyl homologue of the prototypical designer drug 4-MTA, differing solely by the replacement of the primary amine (‒NH₂) in 4-MTA with an N-ethylamino (‒NHCH₂CH₃) group [1] [6]. This modification significantly alters pharmacological properties:
Table 1: Structural and Functional Comparison with Key Homologues
Compound | N-Substituent | MAO-A Inhibition (IC₅₀) | SRA Potency (EC₅₀) | Molecular Formula |
---|---|---|---|---|
4-MTA | ‒H | 0.13–2.04 nM | High | C₁₀H₁₃NS |
N-[4-(Methylthio)benzyl]ethanamine | ‒CH₂CH₃ (ethyl) | ~3x weaker than 4-MTA* | Unknown | C₁₀H₁₅NS |
4-MTMA (N-methyl-4-MTA) | ‒CH₃ (methyl) | 0.89 nM | 21 nM | C₁₁H₁₅NS |
*Inferred from N-substituent trends in Hurtado-Guzmán et al. (2003) [6]
Key impacts of N-ethylation:
Structurally, it shares the 4-(methylthio)benzyl moiety with analogs like N-(4-(methylthio)benzyl)butan-2-amine (CAS 1158246-97-9) and 1-[4-(methylthio)phenyl]ethanamine (CAS 205937-77-5), but its ethylamino group defines unique physicochemical properties [1] [5] [9].
N-[4-(methylthio)benzyl]ethanamine hydrochloride has been identified as an emerging novel psychoactive substance (NPS) with sporadic but concerning appearances in global drug seizures:
Table 2: Forensic and Market Status of 4-MTA Homologues
Compound | First Illicit Identification | Primary Distribution Channels | Detection Frequency (2017–2020) |
---|---|---|---|
4-MTA | 1990s (Europe) | Darknet vendors, "ecstasy" tablets | Moderate-declining |
4-MTMA | ~2015 (Global) | Cryptomarkets, powdered blends | Low but increasing |
N-[4-(Methylthio)benzyl]ethanamine | Post-2017 (Regional) | Online research chemical vendors | Rare |
Forensic data indicates:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7